molecular formula C18H24N4O2 B2356467 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2200616-70-0

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No. B2356467
CAS RN: 2200616-70-0
M. Wt: 328.416
InChI Key: FJRVTUMNHJGGSS-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that includes a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The pyrazole ring in the compound is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine, due to its complex structure, is likely involved in various synthetic and structural analyses in chemical research. For instance, the dealkylation of pyrazolium salts to 1-methylpyrazoles demonstrates a method that might be relevant for synthesizing related pyrazole derivatives, including potentially the specified compound or its analogs. This process is particularly useful for synthesizing 3- and 5-substituted aminopyrazoles, which are challenging to obtain by other methods, indicating the compound's relevance in the synthesis of complex heterocyclic structures (Cross, Arotin, & Ruopp, 1980).

Coordination Chemistry and Ligand Design

Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been used as ligands for over 15 years. These compounds, including structures similar to 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine, offer both advantages and disadvantages compared to more widely investigated terpyridines. Their applications span from luminescent lanthanide compounds for biological sensing to iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their versatility and potential utility in coordination chemistry and materials science (Halcrow, 2005).

Green Chemistry and Corrosion Inhibition

The synthesis of pyrazolo[3,4-b]pyridines underlines the compound's potential role in green chemistry applications. These derivatives have been synthesized using ultrasonic irradiation in aqueous medium, demonstrating an environmentally friendly approach to chemical synthesis. Furthermore, their application as corrosion inhibitors for mild steel in acidic conditions showcases the compound's utility in industrial applications, emphasizing the importance of such compounds in developing sustainable and efficient corrosion protection strategies (Dandia, Gupta, Singh, & Quraishi, 2013).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of this specific compound could be in these areas.

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-5-4-8-19-17(13)24-12-15-6-9-22(10-7-15)18(23)16-11-14(2)21(3)20-16/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVTUMNHJGGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NN(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

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